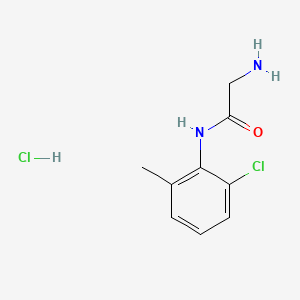

2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and an acetamide moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride typically involves the reaction of 2-chloro-6-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Condensation Reactions: The acetamide moiety can undergo condensation reactions with other compounds to form new chemical entities.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with conditions involving organic solvents and bases.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

Condensation Reactions: Reagents like aldehydes or ketones are used, often in the presence of acid or base catalysts.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the phenyl ring or the acetamide moiety.

Applications De Recherche Scientifique

2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

Biological Research: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.

Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mécanisme D'action

The mechanism of action of 2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This compound has a similar structure but contains a thiazole ring instead of an acetamide moiety.

2-amino-4-chloro-6-methylpyrimidine: This compound has a pyrimidine ring and shares some structural similarities with 2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and industrial purposes.

Activité Biologique

2-Amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride, often referred to in literature as a chloroacetamide derivative, has garnered attention due to its diverse biological activities. This compound is primarily recognized for its role in herbicide formulations and potential therapeutic applications. This article synthesizes findings from various studies, focusing on the compound's biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C14H20ClNO2

- Molecular Weight : 269.767 g/mol

- CAS Number : 34256-82-1

The primary mechanism of action for this compound involves the inhibition of protein synthesis in target organisms, particularly in plants. This inhibition disrupts essential biochemical pathways necessary for growth and development.

Target Pathways

- Protein Synthesis Inhibition : The compound interferes with the elongation of fatty acids, specifically C16 and C18 species, leading to the formation of very long-chain fatty acids (VLCFAs) that are critical for cellular functions.

- Environmental Influence : Its efficacy is influenced by environmental conditions, with moisture levels impacting its absorption and activity in germinating plants.

Biological Activity Overview

The biological activity of this compound extends beyond herbicidal applications. It has been investigated for potential antimicrobial properties and its implications in mammalian toxicity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial effects. For example, studies have shown that certain chloroacetamides can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Mammalian Toxicity

The compound has been classified as having high toxicity in mammalian models, raising concerns regarding its safety profile. Notably, it has been identified as a probable human carcinogen based on laboratory studies.

Case Study 1: Herbicidal Efficacy

A study evaluated the herbicidal efficacy of 2-amino-N-(2-chloro-6-methylphenyl)acetamide in various agricultural settings. The results demonstrated a residual activity lasting up to ten weeks, effectively controlling weed populations while exhibiting minimal phytotoxicity to crops when applied at recommended dosages.

Case Study 2: Antimicrobial Properties

In a laboratory setting, derivatives of this compound were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, supporting its potential use as an antimicrobial agent .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

2-amino-N-(2-chloro-6-methylphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c1-6-3-2-4-7(10)9(6)12-8(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWVMQDGQQXYCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964677 |

Source

|

| Record name | 2-Amino-N-(2-chloro-6-methylphenyl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50416-18-7 |

Source

|

| Record name | 2-Amino-N-(2-chloro-6-methylphenyl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.